molecular formula C7H15NO2 B1329969 3-Pyrrolidino-1,2-propanediol CAS No. 85391-19-1

3-Pyrrolidino-1,2-propanediol

Cat. No. B1329969
CAS RN: 85391-19-1
M. Wt: 145.2 g/mol
InChI Key: MFPZRSWYUKWRIQ-UHFFFAOYSA-N
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Description

3-Pyrrolidino-1,2-propanediol is a compound that can be related to various chemical structures and reactions. While the specific compound is not directly mentioned in the provided papers, we can infer its relevance and potential applications from the synthesis and properties of similar compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds, such as 1,4-dihydropyrrolo[3,2-b]pyrroles, has been achieved through a novel one-pot reaction involving aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid as a catalyst . Additionally, pyrrolo[3,2-f]quinoline and pyrrolo[3,2-a]acridine derivatives have been synthesized via a three-component reaction under catalyst-free conditions . These methods highlight the potential for synthesizing 3-Pyrrolidino-1,2-propanediol through similar multi-component reactions, possibly involving pyrrolidine and a suitable dicarbonyl compound.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Pyrrolidino-1,2-propanediol often features a pyrrolidine ring, which is a five-membered heterocycle containing nitrogen. The presence of this ring can influence the chemical behavior and properties of the molecule. For instance, the pyrrolidine ring is a key structural feature in the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a fluoroquinolone antibiotic intermediate .

Chemical Reactions Analysis

The reactivity of the pyrrolidine ring in 3-Pyrrolidino-1,2-propanediol can be inferred from reactions involving similar structures. For example, diorganotin(IV) derivatives of 3-(N-pyrrolidino)-1,2-propanediol have been synthesized and characterized, indicating the potential for forming organometallic complexes . Additionally, the pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, as seen in the crystal structures of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Pyrrolidino-1,2-propanediol can be deduced from the behavior of structurally related compounds. For instance, the electrochemical oxidation of 1,3-propanediol in alkaline media has been studied, showing that the 1,3-isomer oxidizes more efficiently than the 1,2-isomer . This suggests that the position of functional groups on the propanediol backbone can significantly affect its electrochemical properties. Furthermore, the microbial production of 1,3-propanediol from glycerol indicates that the compound can be biologically synthesized and may have applications in the production of biodegradable plastics .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Antitumor Activity: Diorganotin(IV) derivatives of 2, 6-dihydroxymethyl-pyridine and 3-(N-pyrrolidino)-1, 2-propanediol have been synthesized, characterized, and shown to have in vitro antitumor activity against human tumor cell lines (Gielen et al., 1992).

Biochemical Production

  • Biosynthesis of 1,3-Propanediol: Research has explored the biosynthesis of 1,3-propanediol, an important chemical in cosmetics, foods, lubricants, and medicines, via genetically engineered microorganisms (Yang et al., 2018).

Energy Applications

  • Direct Liquid Fuel Cell: A study has compared the electrochemical oxidation of 1,2 and 1,3 isomers of propanediol in alkaline media for use in direct liquid fuel cells (Chino et al., 2020).

Industrial Production

  • Microbial Production for Polyester Manufacturing: 1,3-Propanediol can be microbially produced from glycerol for use in polyesters, polyethers, and polyurethanes, with recent research focusing on cost-effective production methods (Biebl et al., 1999).

Catalytic Oxidation

  • Catalytic Oxidation of 1,2-Propanediol: Research has been conducted on the selective catalytic oxidation of 1,2-propanediol to pyruvic acid using specific catalysts (Feng et al., 2019).

Hydrogenolysis

  • Selective Hydrogenolysis of Glycerol to 1,3-Propanediol: Various research efforts have been focused on the selective hydrogenolysis of glycerol to produce 1,3-propanediol using different catalysts (Priya et al., 2016).

Biotechnological Production

  • Advances in Biotechnological Production: The biotechnological production of 1,3-propanediol has involved several bioprocess cultivation techniques facilitated by natural and genetically engineered microbes (Kaur et al., 2012).

properties

IUPAC Name

3-pyrrolidin-1-ylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c9-6-7(10)5-8-3-1-2-4-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPZRSWYUKWRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601005855
Record name 3-(Pyrrolidin-1-yl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601005855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663264
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Pyrrolidino-1,2-propanediol

CAS RN

85391-19-1
Record name 3-(1-Pyrrolidinyl)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85391-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Pyrrolidinyl)propane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Pyrrolidin-1-yl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601005855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-pyrrolidinyl)propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.078.856
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AA Abd Razak - 2015 - utpedia.utp.edu.my
The significant and rapid reduction of greenhouse gas emissions is recognized as necessary to mitigate the potential climate effects from global warming. The postcombustion capture (…
Number of citations: 2 utpedia.utp.edu.my
FA Chowdhury, H Yamada, T Higashii… - Industrial & …, 2013 - ACS Publications
In the present paper, we investigated CO 2 capture with 24 tertiary amine absorbents, including three synthetic amines, with systematic modification of their chemical structures. …
Number of citations: 443 pubs.acs.org
TT Tole, JHL Jordaan, H Vosloo - Current Organic Synthesis, 2020 - ingentaconnect.com
Background: The preparation and use of pyridinyl alcohols as ligands showed incredible increment in the past three decades. Important property of pyridinyl alcoholato ligands is their …
Number of citations: 1 www.ingentaconnect.com
AT Orawski, WH Simmons - Biochemistry, 1995 - ACS Publications
Revised Manuscript Received June 30, 1995® abstract: The membrane-bound form of aminopeptidase P (aminoacylprolyl-peptide hydrolase)(EC 3.4. 11.9) was purified 670-fold to …
Number of citations: 61 pubs.acs.org
JT Hovermale, A Morrie Craig - Fresenius' journal of analytical chemistry, 1998 - Springer
A method for the routine determination of the necine base retronecine from biological matrices is described, using gas chromatography for quantification. The biological matrices studied …
Number of citations: 16 link.springer.com
F Meng, Y Meng, T Ju, S Han, L Lin, J Jiang - Renewable and Sustainable …, 2022 - Elsevier
As a mature technology in carbon capture process, amine scrubbing technology has many advantages such as fast absorption rate, high carbon dioxide (CO 2 ) selectivity, high CO 2 …
Number of citations: 43 www.sciencedirect.com
SC Radebe - 2016 - openarchive.usn.no
CO₂ capture has proven to be the best way to reducing a great amount of CO₂ emissions from industries, and has obtained a great deal of research work. 1-DMA-2P is one of the …
Number of citations: 0 openarchive.usn.no
X Rozanska, E Wimmer, F de Meyer - Journal of Chemical …, 2021 - ACS Publications
Aqueous tertiary amine solutions are increasingly used in industrial CO 2 capture operations because they are more energy-efficient than primary or secondary amines and …
Number of citations: 22 pubs.acs.org
JT Hovermale - 1998 - search.proquest.com
from any type ofcomputer printer. Page 1 INFORMATION TO) USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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